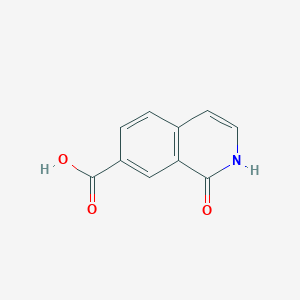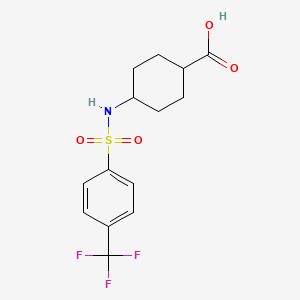
(2,3-二氯-4-甲氧基苯基)硼酸
描述
“(2,3-Dichloro-4-methoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry and have been used in various applications, including anticancer, antibacterial, and antiviral activities, as well as sensors and delivery systems .
Synthesis Analysis
Boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . Other reactions that boronic acids are involved in include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Molecular Structure Analysis
The molecular structure of “(2,3-Dichloro-4-methoxyphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one methoxy group .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
科学研究应用
荧光猝灭研究
涉及硼酸衍生物的荧光猝灭研究,例如 5-氯-2-甲氧基苯基硼酸和 4-氟-2-甲氧基苯基硼酸,展示了硼酸在理解分子相互作用动力学中的应用。这些研究揭示了溶剂粘度和苯胺猝灭剂的存在对硼酸衍生物荧光性质的影响,突出了它们在传感应用和分子构象研究中的潜力 (Geethanjali 等人,2015)。
硼酸衍生物作为构建模块
硼酸在有机合成中用作多功能中间体和构建模块。包含硼酸和氨基膦酸基团的多功能化合物合成说明了硼酸在创建具有医药、农业和工业化学领域广泛应用的复杂分子的潜力。这种多方面的途径能够探索新的化学空间并开发新型治疗剂和材料 (Zhang 等人,2017)。
硼酸催化
硼酸不仅是试剂,也是各种化学转化中的催化剂。硼酸催化 (BAC) 的概念利用了硼酸与羟基的可逆共价键合来激活亲电和亲核作用模式。这种催化策略能够在温和条件下形成复杂分子,提高原子经济性并减少合成过程中的浪费。应用范围从酰胺和环加成反应到 Friedel-Crafts 型反应,突出了硼酸在有机化学中的广泛用途 (Hall,2019)。
具有硼酸盐亲和力的吸收材料
为了应对环境挑战,硼酸衍生物已被用于开发对硼酸盐具有高亲和力的新型吸收材料。此类材料对于处理硼酸排放至关重要,硼酸排放对水体构成风险并导致资源损失。吸收技术的创新不仅提高了从工业废水中去除硼的效率,而且还为资源回收和污染缓解提供了可持续的解决方案 (Zhang 等人,2021)。
传感应用
硼酸由于能够与二醇和路易斯碱相互作用而在传感中得到广泛应用。这种相互作用基础使得能够开发葡萄糖和其他生物相关分子的传感器,突出了硼酸在生物医学诊断和环境监测中的作用。硼酸在传感技术中的用途从均相分析到非均相检测,促进了灵敏和选择性检测系统的设计 (Lacina 等人,2014)。
作用机制
Target of Action
The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
(2,3-Dichloro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2,3-Dichloro-4-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known for its stability and readiness for preparation , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
未来方向
The use of boronic acids in medicinal chemistry and other fields is a relatively recent development, and there is still much to explore . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .
生化分析
Biochemical Properties
(2,3-Dichloro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (2,3-Dichloro-4-methoxyphenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .
Additionally, (2,3-Dichloro-4-methoxyphenyl)boronic acid has been shown to interact with other biomolecules such as nucleic acids and carbohydrates. The boronic acid group can form reversible covalent bonds with diols present in these biomolecules, facilitating the study of carbohydrate-protein interactions and nucleic acid modifications .
Cellular Effects
The effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2,3-Dichloro-4-methoxyphenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis .
Furthermore, (2,3-Dichloro-4-methoxyphenyl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and other physiological processes .
Molecular Mechanism
The molecular mechanism of action of (2,3-Dichloro-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of this compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction of (2,3-Dichloro-4-methoxyphenyl)boronic acid with serine proteases results in the formation of a covalent bond with the active site serine residue, thereby inhibiting enzyme activity .
In addition to enzyme inhibition, (2,3-Dichloro-4-methoxyphenyl)boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression and subsequent physiological effects .
Temporal Effects in Laboratory Settings
The temporal effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of (2,3-Dichloro-4-methoxyphenyl)boronic acid, resulting in reduced efficacy .
Long-term studies have also revealed that (2,3-Dichloro-4-methoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These effects can persist even after the removal of the compound, indicating potential long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant adverse effects . At higher dosages, (2,3-Dichloro-4-methoxyphenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the efficacy of (2,3-Dichloro-4-methoxyphenyl)boronic acid reaches a plateau beyond a certain dosage, indicating that higher doses may not necessarily result in increased therapeutic benefits .
Metabolic Pathways
(2,3-Dichloro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The boronic acid group of (2,3-Dichloro-4-methoxyphenyl)boronic acid can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (2,3-Dichloro-4-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, (2,3-Dichloro-4-methoxyphenyl)boronic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments .
The localization and accumulation of (2,3-Dichloro-4-methoxyphenyl)boronic acid within tissues can also be influenced by its interactions with extracellular matrix components and binding proteins .
Subcellular Localization
The subcellular localization of (2,3-Dichloro-4-methoxyphenyl)boronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of (2,3-Dichloro-4-methoxyphenyl)boronic acid within these compartments .
属性
IUPAC Name |
(2,3-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELHXIPMFECAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729036 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190219-72-7 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)


![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)




![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)

